5-Iodouridine

Descripción general

Descripción

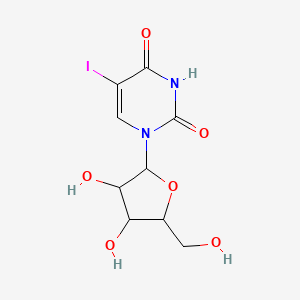

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and an iodopyrimidine moiety

Métodos De Preparación

The synthesis of 5-Iodouridine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

Introduction of the iodopyrimidine moiety: This step involves the iodination of a pyrimidine derivative, followed by its attachment to the tetrahydrofuran ring.

The reaction conditions for these steps may vary, but they generally involve the use of specific reagents and catalysts to facilitate the desired transformations

Análisis De Reacciones Químicas

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of deiodinated or reduced pyrimidine derivatives.

Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.

Industry: It may be used in the synthesis of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Iodouridine involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .

- N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide .

- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one .

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity

Actividad Biológica

5-Iodouridine is a halogenated nucleoside that has garnered attention for its potential antiviral properties, particularly against various viral infections. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in antiviral treatments, and notable research findings.

Chemical Structure and Properties

This compound is a pyrimidine nucleoside with an iodine atom substituted at the 5-position of the uridine base. This modification enhances its biological activity compared to non-halogenated analogs. The compound's structure allows it to mimic natural nucleosides, facilitating its incorporation into viral RNA or DNA during replication.

Antiviral Activity

The antiviral activity of this compound has been primarily studied in the context of several viral infections, including HIV and herpes simplex virus (HSV).

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in the treatment of HIV. It inhibits the reverse transcription process, thereby preventing the virus from replicating within host cells. This mechanism is similar to that of other NRTIs like Azidothymidine (AZT), but studies have shown that this compound may exhibit superior efficacy and lower toxicity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- HIV-1 Inhibition : A study demonstrated that 2',3'-isopropylidene-5-iodouridine significantly inhibited HIV-1 replication in T-cell lines (Jurkat and CEM-ss) without exhibiting cytotoxic effects at therapeutic concentrations. It was found to be more effective than AZT when used at high non-toxic concentrations .

- Synergistic Effects : The compound showed synergistic antiviral activity when combined with Palbociclib, a CDK4/6 inhibitor, enhancing its efficacy against HIV-1 replication .

- Herpes Simplex Virus : Research has indicated that this compound derivatives exhibit antiviral properties against HSV, with some compounds demonstrating significant inhibitory effects on viral replication .

Case Studies

Cytotoxicity and Safety Profile

One of the significant advantages of this compound is its favorable safety profile. Studies indicate that it does not exhibit cytotoxicity at therapeutic concentrations, making it a promising candidate for further development as an antiviral agent .

Propiedades

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907478 | |

| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-99-3, 3052-06-0 | |

| Record name | 5-Iodouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.